4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Overview
Description
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester is a versatile organic compound characterized by the presence of an amino group, bromo group, and chloro group attached to a benzoic acid core, which is further esterified with a methyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzoic acid as the starting material.
Halogenation: Bromination and chlorination steps are performed to introduce the bromo and chloro groups at the appropriate positions on the benzene ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure the desired product is obtained with high purity.
Continuous Flow Process: Some industrial processes may employ a continuous flow system to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, often with heating to facilitate the reaction.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Amino-2-chloro-benzoic acid methyl ester: Lacks the bromo group.
4-Amino-5-bromo-benzoic acid methyl ester: Lacks the chloro group.
2-Amino-5-bromo-3-chloro-benzoic acid methyl ester: Different positions of the halogen groups.
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMPJAKIUAACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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